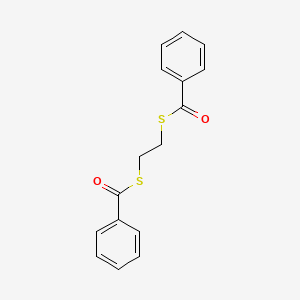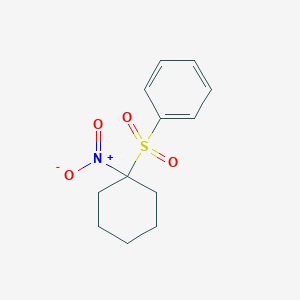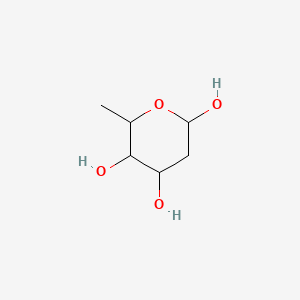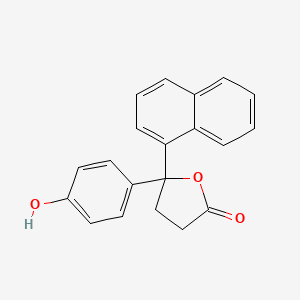
5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one is an organic compound that features both a hydroxyphenyl group and a naphthyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one typically involves the following steps:
Formation of the Oxolan-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the Naphthyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to achieve the desired outcomes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Both the hydroxyphenyl and naphthyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactivity: The compound’s functional groups would determine its reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenyl)-5-phenyl-oxolan-2-one: Similar structure but with a phenyl group instead of a naphthyl group.
5-(4-Hydroxyphenyl)-5-(2-naphthyl)oxolan-2-one: Similar structure but with a different naphthyl isomer.
Uniqueness
5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one is unique due to the presence of both hydroxyphenyl and naphthyl groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
38134-75-7 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)-5-naphthalen-1-yloxolan-2-one |
InChI |
InChI=1S/C20H16O3/c21-16-10-8-15(9-11-16)20(13-12-19(22)23-20)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,21H,12-13H2 |
InChI Key |
YJIZWVLNXXSSCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1=O)(C2=CC=C(C=C2)O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



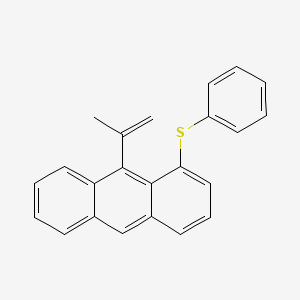
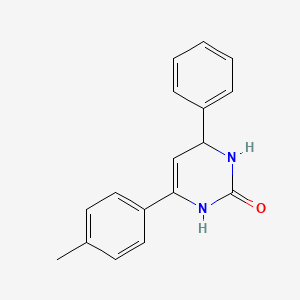
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)
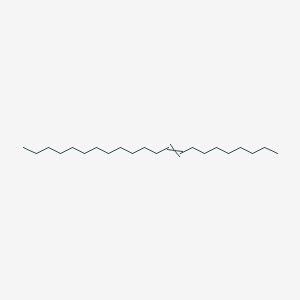

![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)


